

# Technical Guide: Physicochemical Properties of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol

**Cat. No.:** B179567

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical characteristics of the organic compound **2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol**. While extensive experimental data for this specific molecule is not widely published, this document compiles the known properties and outlines standard experimental protocols for its characterization based on methodologies applied to analogous compounds.

## Core Physical and Chemical Data

Quantitative experimental data for key physical properties such as melting point, boiling point, and solubility of **2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol** are not readily available in published literature or chemical databases. The compound is known to be a solid at room temperature.

The following table summarizes the available identifying and computed properties for **2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol**.

| Property          | Value                                                                 | Source                      |
|-------------------|-----------------------------------------------------------------------|-----------------------------|
| Chemical Name     | 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol                            | -                           |
| CAS Number        | 186390-74-9                                                           | Multiple Chemical Suppliers |
| Molecular Formula | C <sub>9</sub> H <sub>11</sub> NO <sub>4</sub>                        | Multiple Chemical Suppliers |
| Molecular Weight  | 197.19 g/mol                                                          | Multiple Chemical Suppliers |
| Physical Form     | Solid                                                                 | Multiple Chemical Suppliers |
| Purity            | Typically ≥95% (commercial samples)                                   | Commercial Supplier Data    |
| InChI             | 1S/C9H11NO4/c11-4-3-7-5-9(10(13)14)2-1-8(7)6-12/h1-2,5,11-12H,3-4,6H2 | Sigma-Aldrich               |
| InChIKey          | SYBKBPXOVQYFFAUHFFFAOYSA-N                                            | Sigma-Aldrich               |
| SMILES            | OCC1=CC(=C(C=C1)---INVALID-LINK--[O-])CCO                             | Sigma-Aldrich               |
| Storage           | Sealed in a dry environment at room temperature                       | Commercial Supplier Data    |

## Experimental Protocols for Characterization

While specific experimental details for **2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol** are not published, the following are standard methodologies used for the characterization of similar organic compounds.

### Determination of Melting Point

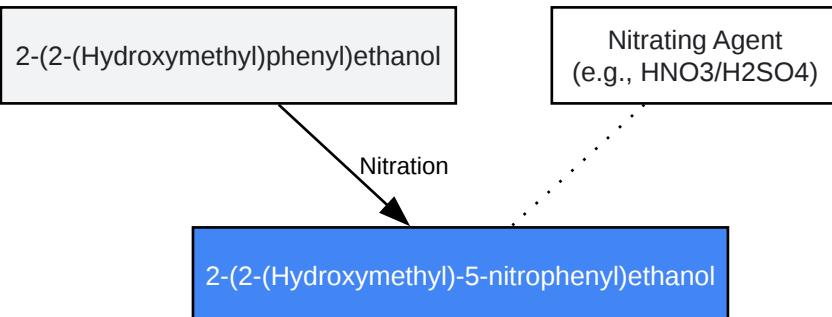
A calibrated digital melting point apparatus would be used. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

To elucidate the chemical structure,  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be acquired. A sample of the compound would be dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). The chemical shifts ( $\delta$ ), multiplicity, coupling constants (J), and integration of the signals would be used to confirm the proton and carbon environments within the molecule.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. A small amount of the solid sample would be analyzed, typically using an attenuated total reflectance (ATR) accessory. Characteristic absorption bands for the hydroxyl (-OH), nitro (-NO<sub>2</sub>), and aromatic (C-H and C=C) groups would be expected.


## Mass Spectrometry (MS)

To confirm the molecular weight and fragmentation pattern, mass spectrometry would be performed. A suitable ionization technique, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), would be used to generate the mass spectrum. The molecular ion peak [M]<sup>+</sup> or [M+H]<sup>+</sup> would be expected to correspond to the calculated molecular weight.

## Logical Relationships: A Plausible Synthesis Pathway

While the definitive, published synthesis of **2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol** could not be located, a plausible synthetic route can be proposed based on established organic chemistry reactions. A potential pathway could involve the nitration of a precursor molecule, 2-(2-(hydroxymethyl)phenyl)ethanol. The following diagram illustrates this hypothetical synthesis.

## Hypothetical Synthesis of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol

[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis pathway for **2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol**.

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b179567#physical-characteristics-of-2-2-hydroxymethyl-5-nitrophenyl-ethanol\]](https://www.benchchem.com/product/b179567#physical-characteristics-of-2-2-hydroxymethyl-5-nitrophenyl-ethanol)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)